molecular formula C16H23ClN2O2 B2662750 Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1956370-64-1

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B2662750
CAS No.: 1956370-64-1
M. Wt: 310.82
InChI Key: VVXICYIJGLRZKS-UHFFFAOYSA-N
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Description

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol. It is a derivative of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of benzyl chloride with 2-amino-7-azaspiro[3.5]nonane-7-carboxylic acid. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the carboxylic acid, followed by the addition of benzyl chloride to form the benzyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different benzyl derivatives or other substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used in biological studies to investigate the structure-activity relationships of spirocyclic compounds.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride can be compared with other similar compounds, such as benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and other benzyl derivatives. These compounds share similar structural features but may differ in their biological activities and applications.

Comparison with Similar Compounds

  • Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

  • Benzyl derivatives

  • Other spirocyclic compounds

Properties

IUPAC Name

benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c17-14-10-16(11-14)6-8-18(9-7-16)15(19)20-12-13-4-2-1-3-5-13;/h1-5,14H,6-12,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXICYIJGLRZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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